Soulameanone

Description

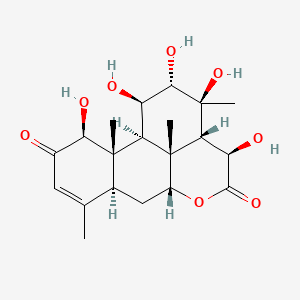

Soulameanone is a quassinoid compound first isolated from plants of the genus Soulamea (Simaroubaceae family), notably Soulamea muelleri and Soulamea tomentosa . Structurally, it belongs to a class of triterpenoids characterized by a fused tetracyclic ring system with oxygenated functional groups, including hydroxyl and acetyl substituents . Its molecular formula is C₃₂H₄₂O₁₀, and it has been identified as a white crystalline powder with distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles .

Quassinoids like this compound are renowned for their cytotoxic properties, particularly against cancer cell lines.

Properties

CAS No. |

74133-46-3 |

|---|---|

Molecular Formula |

C20H28O8 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

(1R,2S,3S,7S,9R,12R,13S,14S,15S,16R,17R)-3,12,14,15,16-pentahydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione |

InChI |

InChI=1S/C20H28O8/c1-7-5-9(21)15(24)18(2)8(7)6-10-19(3)13(18)11(22)16(25)20(4,27)14(19)12(23)17(26)28-10/h5,8,10-16,22-25,27H,6H2,1-4H3/t8-,10+,11+,12+,13+,14+,15+,16-,18-,19+,20-/m0/s1 |

InChI Key |

IIIGLEGIVYUBSZ-DLQQLGBXSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)O)(C)O)O)O)C)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C4(C2C(C(C(C4C(C(=O)O3)O)(C)O)O)O)C)C)O |

Synonyms |

soulameanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Oxygenation Patterns : Isobrucein A’s epoxide group may confer unique reactivity, influencing its interaction with cellular targets .

- Side-Chain Modifications: Soularubinone’s lactone ring differentiates its pharmacokinetic profile, possibly affecting bioavailability .

Pharmacological Activity

†IC₅₀ values are approximate and vary by study. * notes this compound’s anticancer activity but lacks specific IC₅₀ data.

Functional Insights :

- Potency: Isobrucein A and soularubinone exhibit lower IC₅₀ values, suggesting higher potency in specific cancer models .

- Mechanistic Diversity: While this compound and isobrucein A target apoptosis, picrasin B’s ROS-mediated cytotoxicity highlights the functional versatility of quassinoids .

Spectroscopic and Analytical Differentiation

- NMR: this compound’s acetyl protons resonate at δ 2.1–2.3 ppm, absent in picrasin B and isobrucein A .

- MS: this compound’s molecular ion peak at m/z 610 [M+H]⁺ distinguishes it from soularubinone (m/z 594) .

- Chromatography : Reverse-phase HPLC can separate these compounds based on polarity differences caused by acetylation and hydroxylation .

Research Findings and Implications

Source-Dependent Bioactivity: Quassinoids from Soulamea species exhibit varying efficacy depending on their structural modifications. For example, acetylated derivatives of this compound show enhanced bioavailability in in vitro models .

Limitations: The lack of explicit IC₅₀ data for this compound in underscores the need for standardized pharmacological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.